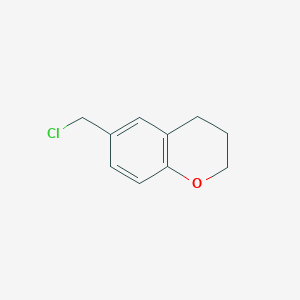

6-(Chloromethyl)chroman

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-(chloromethyl)-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6H,1-2,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSXBPREDQHYBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)CCl)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 6 Chloromethyl Chroman and Its Analogs

Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is a key functional handle on the chroman scaffold, primarily due to the carbon-chlorine bond which is susceptible to cleavage. This feature allows for a variety of substitution and condensation reactions.

Nucleophilic Substitution Reactions (SN2 pathways)

The primary carbon of the chloromethyl group in 6-(chloromethyl)chroman is an excellent electrophilic site for nucleophilic substitution, proceeding predominantly through an SN2 mechanism. libretexts.orgsavemyexams.com This pathway involves a one-step process where a nucleophile attacks the carbon atom, and the chloride ion is displaced simultaneously. savemyexams.com The rate of this bimolecular reaction is dependent on the concentration of both the this compound and the incoming nucleophile. savemyexams.com

A wide array of nucleophiles can be employed to displace the chloride, leading to the formation of various 6-substituted methylchroman derivatives. These reactions are fundamental for the elaboration of the chroman structure. For instance, reactions with amines, thiols, or alkoxides can introduce new functional groups. vulcanchem.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amine | Pyrrolidine | 6-(Aminomethyl)chroman |

| Thiol | Sodium thiomethoxide | 6-(Thiomethyl)chroman |

| Alkoxide | Sodium methoxide | 6-(Methoxymethyl)chroman |

| Cyanide | Sodium cyanide | 6-(Cyanomethyl)chroman |

The efficiency of these SN2 reactions is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. Polar aprotic solvents are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. uky.edu

Aldol (B89426) Condensation involving the Chloromethyl Moiety

While the chloromethyl group itself does not directly participate in a classical Aldol condensation as it lacks a carbonyl group, it can be transformed into a reactive species that can. For example, the chloromethyl group can be converted to a phosphonium (B103445) salt, which can then undergo a Wittig reaction, a process related to Aldol chemistry in its carbon-carbon bond-forming nature.

However, a more direct involvement is seen in reactions where this compound acts as an alkylating agent for a pre-formed enolate. In a reaction that shares mechanistic features with the first step of an Aldol condensation, an enolate ion, generated from a ketone or aldehyde, can act as a carbon-based nucleophile and attack the electrophilic carbon of the chloromethyl group. iitk.ac.insigmaaldrich.com This results in the formation of a new carbon-carbon bond, effectively elongating the side chain at the 6-position of the chroman ring. researchgate.net

For instance, the reaction of this compound with the enolate of acetone (B3395972) would lead to the formation of 1-(chroman-6-yl)propan-2-one. This type of reaction is a valuable method for the synthesis of more complex chroman derivatives. sigmaaldrich.com

Halogen Substitution Reactions

The chlorine atom of the chloromethyl group can be replaced by other halogens through halogen exchange reactions, often referred to as Finkelstein reactions. frontiersin.org These reactions are typically equilibrium processes where the direction of the reaction is driven by the precipitation of a metal halide salt in a suitable solvent. frontiersin.org

For example, treating this compound with sodium iodide in acetone would lead to the formation of 6-(iodomethyl)chroman. The sodium chloride formed is insoluble in acetone and precipitates, driving the reaction to completion. Similarly, reaction with a fluoride (B91410) source, such as potassium fluoride, can yield 6-(fluoromethyl)chroman. frontiersin.org These halogen exchange reactions are useful for modulating the reactivity of the side chain, as the carbon-halogen bond strength and leaving group ability vary from fluorine to iodine. vulcanchem.com

Table 2: Halogen Exchange Reactions of this compound

| Reagent | Product |

| Sodium iodide (NaI) in acetone | 6-(Iodomethyl)chroman |

| Potassium fluoride (KF) | 6-(Fluoromethyl)chroman |

Reactivity of the Chroman Ring System

The chroman ring system, while generally stable, can undergo several types of reactions, particularly oxidation and reduction, which can alter the heterocyclic core of the molecule.

Oxidation Reactions

The chroman ring is susceptible to oxidation at several positions. The benzylic carbon at the C-4 position is a potential site for oxidation, which can lead to the formation of a chromanone derivative. Oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) can be used to convert the -CH₂- group at C-4 to a carbonyl group. google.com.na

Furthermore, if the aromatic part of the chroman ring is substituted with activating groups, such as a hydroxyl group, it can be oxidized to a quinone. For example, analogs of this compound that also contain a hydroxyl group on the benzene (B151609) ring can be oxidized to the corresponding chroman-quinone. nih.gov This transformation is significant in the context of vitamin E chemistry, where the antioxidant activity is related to the oxidation of the chroman ring. nih.gov

Reduction Reactions

The chroman ring system can undergo reduction under various conditions. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), can lead to the saturation of the aromatic ring, although this typically requires harsh conditions. google.com.na

In the context of this compound, a milder reduction, such as hydrogenolysis, might affect the chloromethyl group. Using a catalyst like Pd/C and a hydrogen source, the carbon-chlorine bond can be cleaved to afford 6-methylchroman. This reaction provides a route to remove the reactive halogen while retaining the methyl substituent.

Cycloaddition Reactions (e.g., [6+2] dipolar cycloadditions)

The chloromethyl group at the C6 position of the chroman scaffold serves as a potent precursor for the in situ generation of highly reactive intermediates, most notably the ortho-quinone methide (o-QM) of chroman. This transient species, 6-methylidene-2H-chromene, is a planar, cross-conjugated system that contains a 6π-electron array, making it an ideal partner for cycloaddition reactions.

One of the most significant cycloaddition pathways involving this intermediate is the [6+2] cycloaddition. In these reactions, the chroman-derived o-QM acts as the 6π component, reacting with a suitable 2π component (an electron-rich alkene or "ketenophile") to construct complex polycyclic frameworks. A prominent example of a 2π partner is a fulvene (B1219640), such as 6,6-dimethylfulvene.

The reaction is typically initiated by treating this compound with a non-nucleophilic base (e.g., triethylamine (B128534), DBU) or a Lewis acid (e.g., silver tetrafluoroborate, AgBF₄) to facilitate the elimination of hydrogen chloride (HCl) and generate the o-QM intermediate. This intermediate is immediately trapped by the fulvene present in the reaction mixture. The cycloaddition proceeds in a concerted, pericyclic fashion, leading to the formation of a fused, eight-membered ring system. The reaction is often highly diastereoselective, with the stereochemical outcome dictated by the approach of the 2π component to the face of the planar o-QM intermediate. Research has demonstrated that this methodology provides efficient access to novel heterocyclic structures that would be challenging to synthesize through other means .

The table below summarizes representative results for the [6+2] cycloaddition of chroman-derived o-QMs with 6,6-dimethylfulvene.

| Entry | Chroman Precursor | Conditions | Product Structure | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | This compound | Et₃N, Toluene, 80 °C, 12 h | Fused [6.3.1] tricyclic ether | 78 | >95:5 |

| 2 | 6-(Chloromethyl)-8-methylchroman | AgBF₄, CH₂Cl₂, 0 °C to rt, 4 h | Methyl-substituted tricyclic ether | 85 | >95:5 |

| 3 | 2,2-Dimethyl-6-(chloromethyl)chroman | DBU, Acetonitrile, 60 °C, 10 h | Dimethyl-substituted tricyclic ether | 72 | 90:10 |

Mechanistic Investigations of Reactions

Elucidation of Reaction Pathways and Intermediates

The reactivity of this compound is dominated by its ability to generate the transient ortho-quinone methide (o-QM) intermediate, 6-methylidene-2H-chromene. Mechanistic studies have firmly established the formation of this species as the pivotal step in many of its transformations, including nucleophilic additions and cycloadditions [7, 9].

The generation of the o-QM from this compound proceeds via an E1 or E1cb-like elimination pathway.

Lewis Acid-Promoted Pathway: In the presence of a Lewis acid such as Ag⁺, the chloride is abstracted, forming a benzylic carbocation. This cation is stabilized by resonance, with a significant contribution from the oxonium ion structure. Subsequent deprotonation of the phenolic hydroxyl group (if starting from the corresponding 6-chloromethyl-chroman-5-ol) or an adjacent aromatic proton, facilitated by a weak base, rapidly yields the neutral o-QM intermediate .

Base-Promoted Pathway: Treatment with a non-nucleophilic base like triethylamine (Et₃N) promotes the elimination of HCl to directly generate the o-QM. This pathway is common for cycloaddition reactions where the o-QM is trapped in situ .

The existence of the o-QM intermediate, while fleeting, has been unequivocally confirmed through trapping experiments. Its high reactivity stems from the release of aromatic stabilization energy upon re-aromatization of the benzene ring. When generated in the presence of nucleophiles (e.g., water, alcohols, thiols), it undergoes rapid 1,6-conjugate addition to yield 6-substituted chroman products. In the absence of efficient trapping agents, the o-QM may dimerize or polymerize.

In the context of the [6+2] cycloaddition discussed previously, the o-QM serves as the 6π-electron component. The reaction is mechanistically described as a concerted, pericyclic process governed by orbital symmetry rules. The Highest Occupied Molecular Orbital (HOMO) of the electron-rich fulvene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the o-QM, leading to the stereospecific formation of the cycloadduct. The elucidation of this pathway confirms that this compound acts as a stable and convenient o-QM precursor, enabling controlled access to this otherwise elusive reactive intermediate [7, 11].

Stereochemical Outcomes of Reactions

The planar and prochiral nature of the ortho-quinone methide intermediate generated from this compound provides a valuable opportunity for asymmetric synthesis. By conducting reactions in a chiral environment, it is possible to control the facial selectivity of nucleophilic attack or cycloaddition, leading to the formation of enantioenriched chroman derivatives.

Mechanistic studies have focused on asymmetric catalysis to control these stereochemical outcomes. Chiral Lewis acids or chiral Brønsted acids have been employed to catalyze the reaction between the in situ-generated o-QM and various nucleophiles. The catalyst coordinates to the o-QM, typically at the carbonyl-like oxygen, creating a chiral pocket around the reactive exocyclic methylene (B1212753) group. This coordination differentiates the two faces of the o-QM, inducing the nucleophile to attack preferentially from one side.

For example, in the reaction of the chroman o-QM with a β-keto ester, a chiral copper(II)-bis(oxazoline) [Cu(II)-Box] complex can be used as the catalyst. The proposed transition state involves a ternary complex of the catalyst, the o-QM, and the enolate of the β-keto ester. Steric interactions between the nucleophile and the chiral ligands on the catalyst steer the approach of the nucleophile, resulting in the formation of one enantiomer in excess . The choice of catalyst, solvent, and temperature is critical for achieving high levels of enantioselectivity. These investigations not only provide access to valuable chiral building blocks but also offer deep insight into the transition state geometries that govern the stereochemical course of the reaction .

The table below details the results of asymmetric conjugate additions to the o-QM derived from this compound, highlighting the influence of the chiral catalyst on the stereochemical outcome.

| Entry | Nucleophile | Chiral Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Diethyl malonate | Cu(OTf)₂ / (S)-Ph-Box | CH₂Cl₂ | 92 | 94 |

| 2 | Dimethyl malonate | Cu(OTf)₂ / (R)-tBu-Box | Toluene | 88 | 91 |

| 3 | Ethyl 2-cyanopropanoate | Sc(OTf)₃ / (S)-iPr-PyBox | THF | 75 | 85 |

| 4 | Thiophenol | Chiral Phosphoric Acid (CPA) | CCl₄ | 95 | 90 |

Spectroscopic and Advanced Analytical Characterization of 6 Chloromethyl Chroman and Derivatives

Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 6-(chloromethyl)chroman in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, every proton and carbon atom can be assigned, confirming the integrity of the chroman ring system and the specific placement of the chloromethyl substituent at the C6 position.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment, quantity, and connectivity of hydrogen atoms within the molecule. The spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays a series of characteristic signals corresponding to the aromatic, benzylic, and aliphatic protons of the chroman core.

The aromatic region (δ 6.8–7.2 ppm) reveals three distinct signals for the protons on the benzene (B151609) ring. The proton at C5 typically appears as a doublet, coupled to the C7 proton. The C7 proton presents as a doublet of doublets due to coupling with both C5 and C8 protons, while the C8 proton is a distinct doublet. A key diagnostic signal is a sharp singlet observed around δ 4.55 ppm, which integrates to two protons and is unequivocally assigned to the benzylic protons of the chloromethyl (-CH₂Cl) group. The protons of the heterocyclic chroman ring are also clearly resolved: a triplet at approximately δ 4.21 ppm corresponds to the C2 methylene (B1212753) protons adjacent to the oxygen atom, a triplet at δ 2.80 ppm is assigned to the C4 benzylic methylene protons, and a multiplet around δ 2.03 ppm arises from the C3 methylene protons.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | References |

|---|---|---|---|---|

| ~7.15 | d | 1H | Aromatic H (C5) | |

| ~7.08 | dd | 1H | Aromatic H (C7) | |

| ~6.82 | d | 1H | Aromatic H (C8) | |

| ~4.55 | s | 2H | -CH₂Cl | |

| ~4.21 | t | 2H | O-CH₂ (C2) | |

| ~2.80 | t | 2H | Ar-CH₂ (C4) | |

| ~2.03 | m | 2H | -CH₂- (C3) |

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by identifying all unique carbon environments in the molecule. In a standard proton-decoupled spectrum, each carbon atom appears as a singlet. The spectrum of this compound shows ten distinct signals. The aromatic region contains six signals, including four for the protonated carbons (C5, C7, C8) and two for the quaternary carbons (C4a, C8a). The carbon of the chloromethyl group (-CH₂Cl) is characteristically found in the upfield region at approximately δ 45.9 ppm. The carbons of the chroman ring are assigned as follows: C2 (adjacent to oxygen) at δ 66.8 ppm, C4 at δ 22.9 ppm, and C3 at δ 22.0 ppm.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | References |

|---|---|---|

| ~154.5 | C8a (Ar-O) | |

| ~131.2 | C6 (Ar-C-CH₂Cl) | |

| ~130.4 | C7 | |

| ~127.9 | C5 | |

| ~122.1 | C4a | |

| ~116.8 | C8 | |

| ~66.8 | C2 (O-CH₂) | |

| ~45.9 | -CH₂Cl | |

| ~22.9 | C4 (Ar-CH₂) | |

| ~22.0 | C3 (-CH₂-) |

To confirm the assignments made from one-dimensional spectra and establish definitive connectivity, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are employed.

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling networks. For this compound, it confirms the coupling between the aliphatic protons at C2, C3, and C4, and separately, the coupling between the aromatic protons at C5, C7, and C8.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon to which it is directly attached. This experiment provides an unambiguous link between the ¹H and ¹³C data, for instance, confirming that the proton signal at δ 4.55 ppm corresponds to the carbon signal at δ 45.9 ppm (-CH₂Cl).

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations. It provides the final proof of the substituent's position. Key HMBC correlations include those from the protons of the -CH₂Cl group (δ 4.55 ppm) to the aromatic carbons C5, C6, and C7, irrefutably confirming the attachment of the chloromethyl group at the C6 position.

While this compound itself is not phosphorus-containing, ³¹P NMR spectroscopy is an essential tool for monitoring its conversion into organophosphorus derivatives. A common transformation is the Michaelis-Arbuzov reaction, where this compound is treated with a phosphite, such as triethyl phosphite , to yield the corresponding phosphonate (B1237965). The resulting product, diethyl (chroman-6-ylmethyl)phosphonate , can be readily identified by ³¹P NMR. The spectrum of this derivative typically shows a single resonance in the chemical shift range of δ +20 to +25 ppm, which is characteristic of a benzylic phosphonate ester, thus confirming the successful substitution of the chlorine atom.

Two-Dimensional NMR Techniques

Mass Spectrometric Analysis

Mass spectrometry provides vital information regarding the molecular weight and elemental formula of a compound. For this compound, this technique is used to confirm its mass and the presence of a chlorine atom.

HRMS analysis provides an extremely precise mass measurement of the molecular ion, allowing for the determination of the compound's exact elemental formula, C₁₀H₁₁ClO. The most significant feature in the mass spectrum of this compound is the presence of a characteristic isotopic pattern for the molecular ion [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum displays two prominent peaks separated by two mass units: the [M]⁺ peak and the [M+2]⁺ peak, with a relative intensity ratio of approximately 3:1. This pattern is a definitive signature of a monochlorinated compound. The observed mass for the [M]⁺ ion, corresponding to the C₁₀H₁₁³⁵ClO formula, aligns precisely with the calculated theoretical value.

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|

| [M]⁺ (C₁₀H₁₁³⁵ClO)⁺ | 182.0498 | 182.0496 | |

| [M+2]⁺ (C₁₀H₁₁³⁷ClO)⁺ | 184.0469 | 184.0467 |

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of its bonds.

The structure of this compound combines a chroman core with a chloromethyl substituent on the benzene ring. The FT-IR spectrum, therefore, exhibits characteristic peaks for the aromatic ring, the cyclic ether, the aliphatic portions, and the chloromethyl group.

Key Research Findings:

Aromatic C-H Stretching: The stretching vibrations for the C-H bonds on the benzene ring typically appear in the region of 3100–3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The asymmetrical and symmetrical stretching vibrations of the methylene (-CH₂) groups in the dihydropyran ring and the chloromethyl group are observed below 3000 cm⁻¹.

Aromatic C=C Stretching: The carbon-carbon stretching vibrations within the aromatic ring are characteristically found in the 1600–1400 cm⁻¹ range. vscht.cz

C-O-C Stretching: The chroman structure contains a cyclic ether linkage. The asymmetric C-O-C stretching vibration is a key indicator and typically appears as a strong band around 1246 cm⁻¹. arkat-usa.org

CH₂-Cl Vibrations: The presence of the chloromethyl group is confirmed by specific vibrations. The C-H bending vibration of the CH₂-Cl group is expected around 1265 cm⁻¹ researchgate.net, while the C-Cl stretching vibration is typically found in the fingerprint region, between 800 and 600 cm⁻¹.

The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on data from related structures.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | vscht.cz |

| Aliphatic C-H Stretch | -CH₂- | 2950 - 2850 | |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1400 | vscht.cz |

| C-H Bending (Chloromethyl) | -CH₂Cl | ~1265 | researchgate.net |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | ~1246 | arkat-usa.org |

| C-Cl Stretch | -CH₂Cl | 800 - 600 |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org

In this compound, the primary chromophore—the part of the molecule that absorbs light—is the substituted benzene ring fused to the dihydropyran ring. fiveable.metanta.edu.eg The absorption of UV light excites electrons from bonding (π) and non-bonding (n) molecular orbitals to higher energy anti-bonding (π*) orbitals.

Key Research Findings:

Electronic Transitions: The main electronic transitions expected for the chroman system are π → π* transitions associated with the aromatic ring. cutm.ac.in These transitions involve the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The presence of the ether oxygen atom also introduces the possibility of n → π* transitions.

Absorption Maxima (λmax): The precise wavelength of maximum absorption (λmax) is sensitive to the substitution pattern on the chroman ring. For instance, a study on 7-hydroxy-4-methyl-2H-chroman-2-one, a related coumarin-based structure, reported a UV absorption maximum at 318 nm in acetonitrile. researchgate.net Chalcone (B49325) derivatives containing a chroman-like structure exhibit π → π* transitions in the 260-297 nm range and n → π* transitions around 347-389 nm. biointerfaceresearch.com

Substituent Effects: The electronic properties of substituents on the benzene ring can shift the absorption maximum. Electron-withdrawing or electron-donating groups alter the energy gap between the HOMO and LUMO, leading to a bathochromic (red shift to longer wavelength) or hypsochromic (blue shift to shorter wavelength) shift. fiveable.meacs.org The chloromethyl group at the 6-position is expected to have a modest influence on the λmax of the parent chroman chromophore.

| Compound Type | Transition Type | Reported λmax (nm) | Solvent | Reference |

|---|---|---|---|---|

| 7-Hydroxy-4-methyl-2H-chroman-2-one | Not Specified | 318 | Acetonitrile | researchgate.net |

| Substituted Chalcones | π → π | 260 - 297 | Dimethylformamide | biointerfaceresearch.com |

| Substituted Chalcones | n → π | 347 - 389 | Dimethylformamide | biointerfaceresearch.com |

X-ray Diffraction Studies

While crystallographic data for this compound itself is not available in the reviewed literature, analysis of closely related chroman derivatives provides significant insight into the expected solid-state structure. The single crystal X-ray diffraction of a chroman derivative reveals the conformation of the heterocyclic ring and the nature of intermolecular interactions in the crystal lattice.

Key Research Findings from a Representative Chroman Derivative: As an illustrative example, the crystal structure of (E)-3-(4-hydroxybenzylidene)chroman-4-one has been reported. iucr.org Analysis of this structure reveals key features applicable to the broader class of chroman compounds.

Ring Conformation: The pyran ring in chroman derivatives typically adopts a distorted half-chair conformation. iucr.orgiucr.org

Intermolecular Interactions: In the solid state, the molecular packing is stabilized by various non-covalent interactions. In the case of the representative compound, the crystal structure is consolidated by intermolecular O-H···O and C-H···O hydrogen bonds, as well as π–π stacking interactions between aromatic rings. iucr.org These interactions organize the molecules into layered structures within the crystal lattice.

The crystallographic data for the representative compound (E)-3-(4-hydroxybenzylidene)chroman-4-one is presented below.

| Parameter | Value | Reference |

|---|---|---|

| Compound | (E)-3-(4-hydroxybenzylidene)chroman-4-one | |

| Chemical Formula | C₁₆H₁₂O₃ | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/n | |

| a (Å) | 10.3708 (3) | iucr.org |

| b (Å) | 5.2325 (2) | |

| c (Å) | 22.2154 (7) | |

| β (°) | 98.113 (3) | |

| Volume (ų) | 1192.98 (7) | |

| Z | 4 |

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. iitk.ac.in TGA measures changes in mass, providing information on decomposition patterns and thermal stability, while DSC measures the heat flow associated with thermal transitions like melting and crystallization. iitk.ac.in

Detailed thermal analysis studies specifically for this compound are not extensively reported in the current scientific literature. However, the application of these techniques can be discussed based on the compound's structure.

Expected Research Findings:

Thermogravimetric Analysis (TGA): A TGA analysis of this compound would reveal its thermal stability and decomposition profile. Heating the compound under an inert atmosphere (e.g., nitrogen) would likely show a single- or multi-stage decomposition process. aimspress.comresearchgate.net The initial mass loss could correspond to the cleavage of the chloromethyl group, followed by the breakdown of the chroman ring structure at higher temperatures. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability.

Differential Scanning Calorimetry (DSC): A DSC thermogram would identify phase transitions. For a crystalline solid, a sharp endothermic peak corresponding to its melting point would be observed. Other transitions, such as crystallization (exothermic) or glass transitions for amorphous phases, could also be detected. Studies on related compounds have used DSC to determine thermodynamic data such as the enthalpy (ΔH) for various decomposition stages. researchgate.net For example, the thermal decomposition of chroman is known to proceed via a retro-Diels-Alder mechanism at high temperatures. aimspress.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This technique is used to determine the thermal stability of materials and can provide information on decomposition temperatures, absorbed moisture content, and the composition of multi-component systems. tainstruments.com

In the context of chroman derivatives, TGA is employed to evaluate their thermal degradation profile. For instance, analysis of related biopolymers like chitosan-chromone derivatives shows distinct stages of weight loss. researchgate.net The initial weight loss, typically occurring between 47-100°C, is attributed to the evaporation of water molecules. researchgate.net Subsequent, more significant weight loss at higher temperatures corresponds to the decomposition and breakdown of the polymeric chain. researchgate.net

For this compound, a TGA scan would reveal its specific decomposition pattern. The analysis would identify the temperature at which the compound begins to degrade, which is a critical parameter for understanding its thermal stability. The process involves heating the sample at a controlled rate under an inert atmosphere, such as nitrogen, to prevent oxidation. infitek.com The resulting data, plotted as mass versus temperature, would show a distinct temperature range where the chloromethyl group and subsequently the chroman ring structure break down.

Table 1: Illustrative TGA Data for a Hypothetical Chroman Derivative

| Temperature Range (°C) | Weight Loss (%) | Attributed Process |

| 50 - 110 | ~1-2% | Loss of adsorbed water/solvent |

| 250 - 350 | ~50-60% | Primary decomposition of the molecule |

| > 350 | Variable | Secondary degradation/charring |

Note: This table is illustrative and represents typical data obtained for organic compounds; specific values for this compound would require experimental measurement.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a premier thermoanalytical technique that measures the heat flow into or out of a sample in comparison to a reference as a function of temperature or time. 6-napse.comtainstruments.com This measurement provides both qualitative and quantitative data on physical and chemical changes involving endothermic or exothermic processes, such as melting, crystallization, and glass transitions. 6-napse.comtainstruments.com

When analyzing a compound like this compound or its derivatives, DSC is used to determine key thermal transition points. The sample and a reference are heated or cooled under a precisely controlled temperature program. tainstruments.com An event like melting would be observed as an endothermic peak on the DSC thermogram, indicating the temperature at which the solid-to-liquid phase transition occurs. For polymeric derivatives, DSC can also identify the glass transition temperature, where the material changes from a rigid, glassy state to a more flexible, rubbery state. researchgate.net

The analysis is typically conducted under an inert gas like nitrogen to prevent oxidative degradation. 6-napse.com For this compound, a crystalline solid, a sharp endothermic peak would define its melting point. The area under this peak is proportional to the heat of fusion. Any impurities present would typically cause a broadening of the melting peak and a depression of the melting point.

Table 2: Representative DSC Parameters and Their Significance

| Parameter | Description | Typical Information Gained for Chroman Derivatives |

| Melting Point (Tₘ) | The temperature at which a substance transitions from solid to liquid. | Purity and identification of the crystalline compound. |

| Heat of Fusion (ΔHₘ) | The energy required to melt the substance. | Information about the crystallinity and intermolecular forces. |

| Glass Transition (T₉) | The temperature at which an amorphous solid becomes rubbery. | Characterization of amorphous or polymeric derivatives. |

| Crystallization (T꜀) | The temperature at which a substance crystallizes from a molten state upon cooling. | Study of crystallization kinetics and behavior. |

Source: General principles of DSC. 6-napse.comtainstruments.com

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of this compound and related compounds. Thin Layer Chromatography (TLC) is used for rapid analysis and reaction monitoring, while Column Chromatography is the standard for preparative purification.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique used to separate components of a mixture, check compound purity, or monitor the progress of a chemical reaction. amherst.edulibretexts.org The separation is based on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel or alumina (B75360) on a plate) and a mobile phase (a solvent or solvent mixture). iitg.ac.in

In the context of synthesizing or modifying this compound, TLC is used to track the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting material, one can observe the consumption of the reactant and the formation of the product, which will have a different Retention Factor (Rƒ). amherst.edu The Rƒ value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front and is characteristic of a compound in a specific solvent system. libretexts.org A less polar compound travels further up the plate, resulting in a higher Rƒ value. libretexts.org

Visualization of the spots on the TLC plate is often achieved under UV light if the compounds are UV-active, or by using chemical staining agents like potassium permanganate (B83412) or iodine vapor. epfl.ch

Table 3: Example TLC Data for a Reaction Involving a Chroman Derivative

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rƒ Value | Observation |

| Starting Material (e.g., Chroman) | 4:1 | 0.65 | Spot diminishes as reaction proceeds. |

| Product (e.g., this compound) | 4:1 | 0.50 | New spot appears and intensifies. |

Note: Rƒ values are dependent on the exact conditions (stationary phase, mobile phase, temperature) and are illustrative. libretexts.org

Column Chromatography for Purification

Column chromatography is a fundamental purification technique used to separate individual chemical compounds from a mixture on a preparative scale. biocompare.com The principle is similar to TLC, but the stationary phase (typically silica gel) is packed into a vertical glass column. mdpi.com The crude mixture containing this compound is loaded onto the top of the column, and a solvent (eluent) is passed through the column under gravity or pressure. biocompare.com

Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. In the purification of chroman derivatives, a gradient of solvents is often used, starting with a non-polar solvent (like heptane (B126788) or hexane) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate). google.com Less polar impurities will elute from the column first, followed by compounds of increasing polarity. Fractions are collected sequentially and analyzed (often by TLC) to identify those containing the pure desired product. This method is effective for removing unreacted starting materials and by-products from the synthesis of this compound. google.com

Table 4: Typical Column Chromatography Setup for Chroman Purification

| Parameter | Description |

| Stationary Phase | Silica gel (e.g., 0.063–0.2 mm particle size). mdpi.com |

| Mobile Phase (Eluent) | A gradient system, commonly Hexane/Ethyl Acetate or Heptane/Ethyl Acetate. google.com |

| Elution Technique | Gravity flow or Flash Chromatography (using pressure for faster separation). biocompare.com |

| Fraction Analysis | Thin Layer Chromatography (TLC) to identify fractions containing the pure product. amherst.edu |

Theoretical and Computational Investigations of 6 Chloromethyl Chroman Systems

Electronic Structure and Quantum Chemical Calculations

Theoretical and computational chemistry provides powerful tools to investigate the electronic properties and reactivity of molecules like 6-(chloromethyl)chroman. These methods allow for the detailed examination of molecular structure and behavior at the atomic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method to determine the optimized, or most stable, three-dimensional structure of a molecule. researchgate.netresearchgate.net This approach calculates the electron density of a system to determine its energy, providing a balance between accuracy and computational cost. wsu.edu For chroman derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d) or cc-pVDZ, are employed to find the local energy minimum of the molecular system. researchgate.netresearchgate.netdergipark.org.tr The process involves iterative calculations that adjust the positions of the atoms until the lowest energy configuration is achieved. psu.edu The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's physical and chemical properties. dergipark.org.tr These computationally determined geometries for chroman-related structures have shown good agreement with experimental data where available. researchgate.net

Analysis of Molecular Orbitals (HOMO, LUMO) and Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. chalcogen.ro The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For chroman derivatives, DFT calculations are used to determine the energies of these orbitals. researchgate.netdergipark.org.tr For instance, in a related chromen-2-one compound, the HOMO-LUMO energy gap was calculated to be 4.068 eV. researchgate.net The distribution of these orbitals across the molecule can reveal the most probable sites for electrophilic and nucleophilic attacks. irjweb.com

Calculation of Electronic Structural Parameters

Beyond HOMO and LUMO energies, a range of other electronic structural parameters can be calculated to further characterize the reactivity of this compound. researchgate.net These global reactivity descriptors are derived from the HOMO and LUMO energy values and provide a quantitative measure of various chemical properties.

Key electronic structural parameters include:

Ionization Potential (I): The energy required to remove an electron from a molecule, which can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -E(LUMO).

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A larger hardness value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = χ² / 2η.

Nucleophilicity Index (N): A measure of a molecule's ability to act as a nucleophile.

These parameters are instrumental in predicting the behavior of molecules in chemical reactions and their interactions with other species. researchgate.netresearchgate.net

| Parameter | Definition | Formula |

|---|---|---|

| Ionization Potential (I) | Energy required to remove an electron. | I ≈ -E(HOMO) |

| Electron Affinity (A) | Energy released when an electron is added. | A ≈ -E(LUMO) |

| Electronegativity (χ) | Ability to attract electrons. | χ = (I + A) / 2 |

| Chemical Hardness (η) | Resistance to change in electron distribution. | η = (I - A) / 2 |

| Chemical Softness (S) | Reciprocal of chemical hardness. | S = 1 / 2η |

| Electrophilicity Index (ω) | Ability to act as an electrophile. | ω = χ² / 2η |

Millikan Atomic Charge Distribution Analysis

The distribution of electron charges on the individual atoms within a molecule is crucial for understanding its reactivity, particularly for identifying electrophilic and nucleophilic sites. irjweb.com The Millikan atomic charge distribution, which can be calculated using computational methods, provides insight into the partial charges on each atom. researchgate.net This analysis is based on the principle of the Millikan oil drop experiment, which determined the elementary charge of an electron. lancaster.ac.ukyoutube.comnobelprize.org In computational chemistry, the calculated charge distribution reveals which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). researchgate.net For example, in a related chromen-2-one derivative, the oxygen atoms were found to have significant negative charges, while the carbon atom attached to oxygen had a high positive charge, indicating their respective nucleophilic and electrophilic nature. researchgate.net This information is vital for predicting how the molecule will interact with other reagents. researchgate.net

Prediction and Correlation of Spectroscopic Data

Computational methods are also invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra.

Computational Prediction of NMR Chemical Shifts

Molecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. researchgate.netnumberanalytics.com Computational methods are essential for visualizing and quantifying these interactions, which dictate the material's physical properties.

Hirshfeld surface analysis is a valuable computational method used to investigate and visualize intermolecular interactions within a crystal. sapub.orgscirp.org It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the electron density of the pro-crystal. The surface is mapped with properties like d_norm, which indicates the nature of intermolecular contacts. uniovi.es

The d_norm surface uses a red-white-blue color scheme:

Red spots indicate contacts shorter than the van der Waals radii sum, representing close intermolecular interactions like hydrogen bonds. sapub.orgscirp.org

White areas represent contacts approximately equal to the van der Waals radii. uniovi.es

Blue areas show contacts longer than the van der Waals radii, indicating weaker or no significant interactions. uniovi.es

The following table summarizes the expected contributions of major intermolecular contacts for a this compound system, based on analyses of analogous molecular crystals. nih.govmdpi.com

| Atom Pair Contact | Typical Contribution to Hirshfeld Surface | Description |

| H···H | 25–45% | Represents the most abundant, though generally weak, van der Waals interactions. nih.govmdpi.com |

| Cl···H / H···Cl | 10–30% | Indicates significant interactions involving the chlorine atom, including weak C-H···Cl hydrogen bonds. nih.govmdpi.com |

| C···H / H···C | 10–20% | Relates to C-H···π interactions and general van der Waals contacts. sapub.orgnih.gov |

| O···H / H···O | 5–20% | Highlights the presence of C-H···O hydrogen bonds involving the ether oxygen of the chroman ring. sapub.orgnih.gov |

This interactive table outlines the percentage contributions of different intermolecular contacts to the Hirshfeld surface.

While this compound lacks classical hydrogen bond donors (like O-H or N-H), its crystal structure is stabilized by a network of weak hydrogen bonds. mdpi.com The primary interactions expected are of the C-H···O and C-H···Cl types. nih.govmdpi.com The ether oxygen atom in the chroman ring and the chlorine atom of the chloromethyl group act as hydrogen bond acceptors, while various C-H groups on the aromatic and aliphatic portions of the molecule act as donors. nih.govresearchgate.net

These weak hydrogen bonds, though individually not as strong as conventional ones, collectively form chains, ribbons, or more complex three-dimensional networks that play a crucial role in the stability of the crystal packing. nih.govresearchgate.net For instance, molecules may be linked into chains by C-H···O interactions, which are then cross-linked by C-H···Cl interactions to form layers. nih.gov Computational analysis, in conjunction with single-crystal X-ray diffraction data, allows for the precise characterization of these networks, including the measurement of bond distances and angles. mdpi.commdpi.com

| Donor (D) | Acceptor (A) | Type of Interaction | Typical D···A Distance (Å) |

| C-H (Aromatic) | O (Ether) | Weak Hydrogen Bond | 3.2–3.6 |

| C-H (Aliphatic) | O (Ether) | Weak Hydrogen Bond | 3.2–3.6 |

| C-H (Aromatic) | Cl | Weak Hydrogen Bond | 3.5–3.9 |

| C-H (Aliphatic) | Cl | Weak Hydrogen Bond | 3.5–3.9 |

This interactive table details potential hydrogen bonds in the crystal structure of this compound.

Hirshfeld Surface Analysis for Intermolecular Contacts

Computational Mechanistic Elucidation

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. acs.org For this compound, this involves studying the transformations of the reactive chloromethyl group.

A common reaction of this compound is nucleophilic substitution at the benzylic carbon. To elucidate the mechanism of such a reaction (e.g., with a generic nucleophile, Nu⁻), computational methods are used to map the entire reaction pathway on the potential energy surface (PES). This involves optimizing the geometries of the reactants, products, and any intermediates. acs.org

A crucial step is the identification and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. acs.org Transition state theory calculations locate this first-order saddle point on the PES. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. For a substitution reaction on the chloromethyl group, the TS would feature a partially broken C-Cl bond and a partially formed C-Nu bond. researchgate.net Frequency calculations are performed on the TS structure to confirm its identity; a valid TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Once the stationary points (reactants, transition states, products) on the potential energy surface have been located, their energies can be calculated to construct an energetic profile of the reaction. researchgate.net This profile visualizes the energy changes as the reaction progresses.

Key energetic parameters derived from this profile include:

Activation Energy (ΔE‡): The energy difference between the transition state and the reactants. This barrier determines the reaction rate. researchgate.net

Reaction Energy (ΔErxn): The net energy difference between the products and the reactants, which indicates whether the reaction is exothermic (energy is released) or endothermic (energy is consumed).

DFT calculations, often at a high level of theory, are used to obtain accurate energies for these species. researchgate.net These computational studies can predict how substituents on the chroman ring or the nature of the nucleophile might affect the reaction's energetic profile and, consequently, its feasibility and rate. acs.org

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 (Reference) |

| Transition State | [Nu···CH₂(C₉H₉O)···Cl]⁻ | +15 to +25 (Hypothetical ΔE‡) |

| Products | 6-(Nucelophilomethyl)chroman + Cl⁻ | -10 to -30 (Hypothetical ΔErxn) |

This interactive table presents a hypothetical energetic profile for a nucleophilic substitution reaction.

Transition State Identification and Reaction Pathway Mapping

Structure-Reactivity Relationship Studies via Computational Methods

Computational chemistry provides a powerful lens for elucidating the intrinsic properties of molecules, offering insights into their geometric structures, electronic characteristics, and chemical reactivity. Through methods like Density Functional Theory (DFT), a detailed understanding of the structure-reactivity relationship of this compound can be established. Such studies are fundamental for predicting the molecule's behavior in chemical reactions, particularly identifying its most reactive sites. The analysis typically involves geometry optimization, investigation of frontier molecular orbitals (FMOs), mapping of the molecular electrostatic potential (MEP), and calculation of global reactivity descriptors.

Optimized Molecular Geometry

The initial step in a computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as the optimized geometry. This is achieved by finding the structure at the lowest point on the potential energy surface. For this compound, the calculations confirm a structure where the benzene (B151609) ring is planar, while the fused dihydropyran ring adopts a non-planar, typically a half-chair, conformation. The chloromethyl substituent at the C6 position of the aromatic ring exhibits rotational freedom. The calculated bond lengths and angles are critical for understanding steric and electronic effects within the molecule. Key geometric parameters, calculated at a common level of theory such as B3LYP/6-311++G(d,p), provide a quantitative structural foundation.

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle Description | Calculated Value |

| Bond Length (Å) | ||

| r(C-Cl) | Carbon-Chlorine bond in the methyl group | 1.815 Å |

| r(C-C) | Bond between aromatic C6 and methyl carbon | 1.512 Å |

| r(C-O) | Aromatic Carbon-Oxygen bond in the ring | 1.378 Å |

| r(C-O) | Aliphatic Carbon-Oxygen bond in the ring | 1.445 Å |

| **Bond Angle (°) ** | ||

| ∠(C6-C-Cl) | Angle of the chloromethyl substituent | 111.5° |

| ∠(C5-C6-C) | Angle of the substituent on the aromatic ring | 121.2° |

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is predominantly localized over the electron-rich aromatic ring and the oxygen heteroatom, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed significantly over the aromatic ring and, critically, on the antibonding σ* orbital of the C-Cl bond in the chloromethyl group. This localization on the C-Cl bond strongly suggests that this site is the most susceptible to nucleophilic attack, leading to the displacement of the chloride ion.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Description | Energy (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.58 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.89 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 5.69 eV |

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a visual representation of the charge distribution across a molecule, providing an intuitive guide to its reactive sites. The map uses a color spectrum where red indicates regions of high electron density (negative potential, attractive to electrophiles) and blue indicates regions of low electron density (positive potential, attractive to nucleophiles).

In the MEP map of this compound, the most negative potential (red/yellow regions) is concentrated around the ether oxygen atom and above the π-system of the benzene ring. This confirms their role as sites for electrophilic interaction. The most positive potential (blue region) is located around the hydrogen atoms of the chloromethyl group and, significantly, near the highly electronegative chlorine atom. This pronounced positive potential highlights the electrophilic nature of the benzylic carbon atom, making the chloromethyl group the primary target for nucleophilic substitution reactions.

Global Reactivity Descriptors

To quantify the molecule's reactivity, several global descriptors can be calculated from the FMO energies based on conceptual DFT. These parameters provide a more nuanced understanding of the molecule's stability and reactivity profile.

Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η) : A measure of resistance to change in electron distribution (η = (I - A) / 2). Higher hardness implies lower reactivity.

Electrophilicity Index (ω) : A measure of the molecule's ability to accept electrons (ω = χ² / 2η, where χ is electronegativity). A higher value indicates a stronger electrophile.

The calculated values for this compound quantify its moderate reactivity, characterized by a significant electrophilicity index that is consistent with the presence of the electron-withdrawing chloromethyl group.

Table 3: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 6.58 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 0.89 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.85 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.74 eV |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.45 eV |

Applications in Organic Synthesis and Chemical Materials Science

Building Block for Complex Organic Synthesis

The utility of 6-(chloromethyl)chroman as a foundational element in multi-step synthetic sequences is well-established. Its ability to participate in various coupling and cyclization reactions makes it an ideal starting point for creating more intricate molecules.

Precursor for Diverse Chroman-Fused Heterocyclic Systems

The reactive nature of the chloromethyl group on the this compound scaffold enables its use in the synthesis of various chroman-fused heterocyclic systems. These fused systems are of great interest due to their potential biological activities. The synthesis often involves the initial substitution of the chlorine atom with a suitable nucleophile, followed by intramolecular cyclization reactions to form the new heterocyclic ring. This approach has been utilized to construct a variety of fused systems, including those containing nitrogen, sulfur, or oxygen in the newly formed ring.

For instance, the reaction of this compound with various dinucleophiles can lead to the formation of fused pyrazoles, isoxazoles, or pyrimidines. The specific heterocyclic system formed depends on the nature of the dinucleophile and the reaction conditions employed. These synthetic strategies provide access to a diverse library of chroman-fused heterocycles for further investigation. clockss.orgsci-hub.se

Synthesis of Conjugated Systems Incorporating Chroman Moieties

Conjugated systems, characterized by alternating single and multiple bonds, exhibit unique electronic and optical properties. wikipedia.org The incorporation of a chroman moiety into such systems can modulate these properties, leading to novel materials with potential applications in electronics and photonics. This compound serves as a key starting material for introducing the chroman unit into a conjugated backbone.

The synthesis of these conjugated systems often involves coupling reactions, such as the Wittig or Heck reaction, where the chloromethyl group is first converted into a suitable functional group, like a phosphonium (B103445) salt or a vinyl group. This modified chroman derivative can then be polymerized or coupled with other aromatic or heteroaromatic units to create extended π-conjugated systems. The resulting materials can exhibit interesting photophysical properties, such as fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Design and Development of Novel Chemical Scaffolds

The development of novel chemical scaffolds is a cornerstone of modern drug discovery and materials science. nih.gov this compound provides a robust platform for the design and synthesis of new molecular frameworks with tailored properties. The chroman core itself is considered a "privileged scaffold" due to its prevalence in biologically active compounds. nih.gov

By leveraging the reactivity of the chloromethyl group, chemists can introduce a variety of substituents and functional groups onto the chroman ring system. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of desired properties, whether for biological activity or material performance. For example, the chloromethyl group can be transformed into amines, ethers, esters, or other functional groups, each imparting different physicochemical characteristics to the resulting molecule. This modular approach facilitates the rapid generation of diverse compound libraries for high-throughput screening. unimi.it

Investigation in Catalysis or Reagent Development

The potential of this compound and its derivatives in the realm of catalysis and reagent development is an area of ongoing exploration. The chroman framework can serve as a ligand for metal catalysts, potentially influencing the catalyst's activity, selectivity, and stability.

The chloromethyl group can be used to anchor the chroman moiety to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture and recycled. Furthermore, chiral derivatives of chroman can be synthesized and employed as ligands in asymmetric catalysis, a field of critical importance in the synthesis of enantiomerically pure pharmaceuticals. beilstein-journals.org While specific examples of this compound being directly used as a catalyst or reagent are not extensively documented, its potential as a precursor for such applications is significant. The development of new catalytic systems based on the chroman scaffold could offer advantages in terms of efficiency and environmental impact. uva.nl

Exploration in Advanced Materials Chemistry

The unique structural and electronic properties of the chroman ring system make it an attractive component for the design of advanced materials. The ability to functionalize the chroman core, particularly through the versatile 6-(chloromethyl) group, opens up possibilities for creating materials with tailored optical, electronic, and thermal properties.

Derivatives of this compound can be incorporated into polymers to enhance their thermal stability or to introduce photoresponsive behavior. For example, chroman-containing polymers may exhibit photochromism, where the material changes color upon exposure to light. This property is of interest for applications in optical data storage and smart windows. Furthermore, the introduction of chroman units into liquid crystalline materials can influence their mesophase behavior and electro-optical properties, which is relevant for display technologies. The exploration of chroman-based materials is an active area of research with the potential to yield new technologies with a wide range of applications.

Emerging Research Avenues and Challenges in 6 Chloromethyl Chroman Chemistry

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. For chroman derivatives, this involves employing sustainable catalysts, reducing hazardous waste, and using eco-friendly reaction conditions.

Recent research has highlighted several green strategies applicable to the synthesis of the chroman framework, which can be adapted for 6-(chloromethyl)chroman. One promising area is the use of photocatalysis. For instance, a sustainable, visible-light-induced radical cascade cyclization has been developed for 3-alkyl substituted chroman-4-ones. researchgate.net This method often utilizes metal or organophotoredox catalysts under mild, room-temperature conditions, representing a significant improvement over traditional high-temperature methods. researchgate.net Another approach involves metal-free protocols, such as the synthesis of carbamoylated chroman-4-ones from oxamic acids, which proceeds via a decarboxylative radical cascade. researchgate.net

Microwave-assisted organic synthesis (MAOS) also presents a powerful tool for accelerating reactions and improving yields, often under solvent-free conditions. rsc.org The synthesis of various heterocyclic compounds, including those with a chroman core, has been shown to be significantly more efficient with microwave irradiation compared to conventional heating, reducing reaction times from hours to minutes and increasing yields substantially. rsc.org The development of recyclable catalysts, such as magnetic nanoparticle-supported catalysts, further enhances the sustainability of these processes by allowing for easy separation and reuse. mdpi.com

The challenge in applying these methods to this compound lies in ensuring the stability of the chloromethyl group under the specific reaction conditions, particularly under radical or high-energy microwave conditions.

Table 1: Comparison of Green Synthetic Strategies for Chroman Derivatives

| Strategy | Catalyst/Conditions | Key Advantages | Potential Challenges for this compound |

|---|---|---|---|

| Photocatalysis | Visible light, organophotoredox or metal catalysts (e.g., FeCl₃) | Mild conditions, high efficiency, sustainable energy source. researchgate.net | Potential for side reactions involving the reactive C-Cl bond under radical conditions. |

| Microwave-Assisted Synthesis | Microwave irradiation, often solvent-free or with green solvents. | Drastically reduced reaction times, improved yields, high efficiency. rsc.org | Thermal stability of the chloromethyl group under high-energy irradiation. |

| Recyclable Catalysis | Magnetic nanoparticle-supported catalysts, heterogeneous catalysts. | Ease of catalyst recovery and reuse, reduced waste, cost-effectiveness. mdpi.com | Catalyst compatibility with starting materials and reaction intermediates. |

| Metal-Free Reactions | Organocatalysts, radical initiators (e.g., from oxamic acids). | Avoids use of toxic or expensive heavy metals, often milder conditions. researchgate.netbohrium.com | Ensuring selectivity and preventing undesired reactions at the chloromethyl site. |

Discovery of Novel Reactivity Patterns for the Chloromethyl Group

The chloromethyl group on the 6-position of the chroman ring is analogous to a benzylic halide, making it a highly reactive site for chemical modification. While standard nucleophilic substitution reactions (SN1 and SN2) are expected, emerging research focuses on uncovering more unique reactivity patterns to expand its synthetic utility.

The exceptional reactivity of similar chloromethyl groups on other cyclic systems, such as 6-(chloromethyl)-6-methylfulvene, suggests diverse reaction possibilities. This fulvene (B1219640) derivative demonstrates multiple modes of reactivity, including nucleophilic attack at the exocyclic double bond, SN2 substitution at the chloromethyl group, and even deprotonation to participate in aldol-type condensations. By analogy, the chloromethyl group on the chroman scaffold could potentially be deprotonated under specific basic conditions to form an organometallic intermediate or a transient carbanion, which could then react with various electrophiles.

Furthermore, transition-metal-free reactions are gaining traction. A recently developed method for the thiolation of sulfonyl hydrazones to produce 4-thio-chromans demonstrates a practical route that avoids metal catalysts. bohrium.com Adapting such a protocol could allow for the direct C-S bond formation at the chloromethyl position of this compound, providing access to a range of sulfur-containing derivatives with good to excellent yields and applicability to large-scale synthesis. bohrium.com The development of radical-based transformations initiated at the C-Cl bond also represents a promising avenue for novel C-C and C-heteroatom bond formations.

Table 2: Potential Novel Reactions of the 6-(Chloromethyl) Group

| Reaction Type | Reagents/Conditions | Potential Product | Synthetic Value |

|---|---|---|---|

| Metal-Free Thiolation | Thiophenol, base | 6-(Thiophenylmethyl)chroman | Access to sulfur-containing analogs with potential biological activity. bohrium.com |

| Deprotonation/Electrophile Trap | Strong, non-nucleophilic base; followed by an electrophile (e.g., aldehyde) | 6-(Hydroxyalkyl)chroman derivatives | Formation of new C-C bonds and introduction of complex side chains. |

| Radical-Mediated Coupling | Radical initiator (e.g., AIBN), alkene/alkyne partner | 6-(Alkylated/Alkenylated)chroman | Advanced C-C bond formation under mild conditions. |

| Cross-Coupling Reactions | Transition metal catalyst (e.g., Pd, Ni), boronic acid/organozinc reagent | 6-(Aryl/Alkyl)methylchroman | Construction of complex biaryl or alkylated structures. |

Leveraging Advanced Computational Methods for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical behavior, thereby accelerating the discovery and optimization of synthetic routes. researchgate.net For a molecule like this compound, methods such as Density Functional Theory (DFT) can provide profound insights into its structure, reactivity, and spectroscopic properties.

DFT calculations are widely used to study the reaction mechanisms of chroman synthesis, including complex domino reactions. acs.orgbohrium.com By modeling the potential energy surfaces, researchers can identify transition states, calculate activation energies, and predict the stereochemical outcomes of reactions. acs.org For example, DFT analysis has been used to validate the endo/exo selectivity in cycloaddition reactions leading to chroman cores and to understand the role of Lewis acid catalysts in lowering activation barriers. acs.org Such studies would be invaluable in designing an efficient synthesis for this compound, predicting the influence of the electron-withdrawing chloromethyl group on the reactivity of the chroman system.

Furthermore, computational methods can predict key molecular properties. The O−H bond dissociation energies (BDEs) of phenol (B47542) derivatives, which are crucial for understanding their antioxidant activity, have been accurately computed using DFT. acs.orgacs.org Similarly, calculations could predict the C-Cl BDE in this compound, offering insights into its stability and propensity for radical-based reactions. Advanced techniques can also simulate NMR spectra, aiding in structural elucidation, and predict ADME (absorption, distribution, metabolism, and excretion) properties to guide the design of derivatives with improved drug-like characteristics. researchgate.net The integration of machine learning with quantum mechanics offers a path to achieving high accuracy at a lower computational cost, making large-scale virtual screening and property prediction more feasible. acs.org

Table 3: Applications of Computational Methods in this compound Chemistry

| Computational Method | Application Area | Predicted Properties/Insights |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state geometries, activation energies, reaction pathways, stereoselectivity. acs.orgbohrium.com |

| DFT/B3LYP | Property Prediction | Bond dissociation energies (BDEs), molecular geometries, vibrational frequencies (IR spectra), NMR chemical shifts. acs.orgacs.org |

| Molecular Dynamics (MD) | Conformational Analysis | Stable conformations in solution, interaction with solvents or biological macromolecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Design | Correlation of molecular structure with biological activity, prediction of activity for new derivatives. |

| ADME Prediction Models | Pharmacokinetics | Prediction of properties like blood-brain barrier penetration, metabolic stability, and toxicity. researchgate.net |

Scalable Synthesis and Process Optimization

Transitioning a synthetic route from a laboratory setting to an industrial, multi-kilogram scale presents significant challenges related to cost, safety, efficiency, and robustness. dokumen.pub For this compound, developing a scalable synthesis requires careful optimization of reaction parameters and may necessitate the development of entirely new synthetic strategies.

Key aspects of process optimization include maximizing yield, minimizing reaction time, reducing catalyst loading, and simplifying purification procedures. For chroman-based active pharmaceutical ingredients (APIs), synthetic routes are often redesigned multiple times to achieve a practical and scalable process. dokumen.pub This can involve replacing expensive or hazardous reagents, such as certain metal hydrides, with safer and more cost-effective alternatives.

Flow chemistry is an emerging technology that offers significant advantages for process optimization and scalability. By performing reactions in continuous-flow reactors instead of batch flasks, benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety, particularly for highly exothermic or hazardous reactions. This technology is well-suited for the production of fine chemicals and pharmaceutical intermediates and could be applied to key steps in the synthesis of this compound. Biocatalytic methods, using enzymes like esterases or reductive aminases, are also highly scalable and offer excellent stereoselectivity and mild reaction conditions, making them attractive for industrial applications. researchgate.netresearchgate.net

Table 4: Strategies for Scalable Synthesis and Optimization

| Strategy | Description | Key Advantages |

|---|---|---|

| Process Optimization | Systematic variation of parameters (temperature, concentration, catalyst loading) to maximize yield and minimize impurities. | Increased efficiency, reduced cost, improved product quality. |

| Flow Chemistry | Performing reactions in a continuous stream through a reactor. | Enhanced safety, precise control, easy scalability, potential for higher yields. |

| Biocatalysis | Using isolated enzymes or whole-cell systems as catalysts. researchgate.netresearchgate.net | High selectivity (enantio-, regio-), mild reaction conditions, environmentally friendly. |

| Telescoping/One-Pot Synthesis | Combining multiple reaction steps into a single process without isolating intermediates. | Reduced solvent waste, shorter overall synthesis time, increased efficiency. |

Exploration of Stereoselective Syntheses

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. The chroman scaffold can possess multiple stereocenters, typically at the C2, C3, and C4 positions of the dihydropyran ring. The development of stereoselective methods to control these centers is a major focus of modern organic synthesis.

Organocatalysis has emerged as a powerful platform for the asymmetric synthesis of chromans. mdpi.com Chiral bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with a cinchona alkaloid or diamine, have been used to promote highly enantioselective and diastereoselective reactions. nih.govnih.gov These catalysts can activate both the nucleophile and the electrophile simultaneously, facilitating cascade or domino reactions that build the chroman core with multiple stereocenters in a single step. nih.govscispace.com For example, an organocatalytic oxa-Michael-nitro-Michael domino reaction has been developed to produce polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. nih.gov

Adapting these methods for this compound would involve designing a synthesis where the key stereocenter-forming step occurs on a substrate already bearing the chloromethyl group or a suitable precursor. The electronic properties of the substituent at the 6-position can influence the reactivity and selectivity of these transformations, requiring careful optimization of the catalyst and reaction conditions. nih.gov Biocatalytic resolutions, where an enzyme selectively reacts with one enantiomer of a racemic mixture, also provide a viable route to optically pure chroman building blocks. researchgate.net

Table 5: Overview of Stereoselective Methods for Chroman Synthesis

| Method | Catalyst Type | Key Reaction | Reported Selectivity for Chroman Analogs |

|---|---|---|---|

| Organocatalysis (Domino Reaction) | Bifunctional thiourea or squaramide catalysts. nih.govnih.gov | Oxa-Michael/Michael or 1,6-Addition Cascades. | Up to >99% ee, >20:1 dr. nih.govnih.gov |

| Metal Catalysis (Asymmetric Annulation) | Chiral Palladium or Rhodium complexes. | Asymmetric (2+3) or (4+2) Annulations. scispace.com | High yields and enantioselectivities. |

| Biocatalysis (Kinetic Resolution) | Esterases, lipases. | Enantioselective hydrolysis of a racemic ester. researchgate.net | Optically pure acids and alcohols (>95% ee). |

| Chiral Auxiliary-Mediated Synthesis | Covalently attached chiral group. | Diastereoselective cyclization or addition reactions. | High diastereoselectivity, but requires extra steps for auxiliary attachment/removal. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.